2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a fused triazole and pyridine ring system. The compound features a bromine atom at the 2-position and a carboxylic acid group at the 7-position, which contributes to its biological activity and versatility in chemical reactions. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inverse agonist for the retinoic acid-related orphan receptor gamma t and as an inhibitor of various kinases involved in disease pathways, including those related to cardiovascular disorders and type 2 diabetes .
The compound is classified under the category of triazolopyridines, which are known for their diverse biological activities. It is cataloged with the CAS number 1622993-12-7 and has been synthesized through various methods, showcasing its relevance in both academic research and industrial applications .
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through several methods:
The microwave-assisted synthesis typically occurs in dry toluene at elevated temperatures (around 140°C), leading to efficient formation of the desired compound. The reaction conditions can be optimized for yield through solvent screening and temperature adjustments .
The molecular formula of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is CHBrNO. The structure features a triazole ring fused to a pyridine ring with distinct functional groups that influence its reactivity and biological properties.
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid participates in several types of chemical reactions:
Common reagents include copper acetate for cycloaddition reactions and lithium diisopropylamide for lithiation processes. The carboxylic acid group allows for esterification and amidation reactions as well .
The main products from these reactions include various substituted triazolopyridines, esters, and amides that can be further functionalized for enhanced biological activity.
The mechanism of action for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets such as RORγt (retinoic acid receptor-related orphan receptor gamma t), PHD-1 (prolyl hydroxylase domain protein 1), JAK1 (Janus kinase 1), and JAK2 (Janus kinase 2). By binding to these targets, the compound modulates various signaling pathways that are crucial in the pathogenesis of diseases like type 2 diabetes and cardiovascular disorders. The synthesis process also involves a transamidation mechanism followed by nucleophilic addition with nitrile groups leading to condensation reactions that form the final product .
The compound exhibits a purity of approximately 97%, indicating high quality for research applications. Its melting point and solubility characteristics are essential for practical applications but are not specified in the available data.
Key chemical properties include:
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has notable applications in scientific research:
This compound exemplifies how modifications at specific positions within heterocyclic frameworks can lead to significant changes in biological activity and reactivity profiles.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: